2-Hydroxy-N,N,N-trimethyl-3-[(2-methylacryloyl)oxy]propan-1-aminium acetate 2-Hydroxy-N,N,N-trimethyl-3-[(2-methylacryloyl)oxy]propan-1-aminium acetate
Brand Name: Vulcanchem
CAS No.: 178059-69-3
VCID: VC18400044
InChI: InChI=1S/C10H20NO3.C2H4O2/c1-8(2)10(13)14-7-9(12)6-11(3,4)5;1-2(3)4/h9,12H,1,6-7H2,2-5H3;1H3,(H,3,4)/q+1;/p-1
SMILES:
Molecular Formula: C12H23NO5
Molecular Weight: 261.31 g/mol

2-Hydroxy-N,N,N-trimethyl-3-[(2-methylacryloyl)oxy]propan-1-aminium acetate

CAS No.: 178059-69-3

Cat. No.: VC18400044

Molecular Formula: C12H23NO5

Molecular Weight: 261.31 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-N,N,N-trimethyl-3-[(2-methylacryloyl)oxy]propan-1-aminium acetate - 178059-69-3

Specification

CAS No. 178059-69-3
Molecular Formula C12H23NO5
Molecular Weight 261.31 g/mol
IUPAC Name [2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]-trimethylazanium;acetate
Standard InChI InChI=1S/C10H20NO3.C2H4O2/c1-8(2)10(13)14-7-9(12)6-11(3,4)5;1-2(3)4/h9,12H,1,6-7H2,2-5H3;1H3,(H,3,4)/q+1;/p-1
Standard InChI Key JSVYMTDUAHGQRY-UHFFFAOYSA-M
Canonical SMILES CC(=C)C(=O)OCC(C[N+](C)(C)C)O.CC(=O)[O-]

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Molecular Identity

The systematic IUPAC name, [2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]-trimethylazanium acetate, precisely describes its molecular architecture. The compound consists of a glycerol-derived backbone substituted with a trimethylammonium group at the first carbon, a hydroxyl group at the second carbon, and a methacryloyl ester at the third carbon, neutralized by an acetate counterion . Its canonical SMILES string, CC(=C)C(=O)OCC(CN+(C)C)O.CC(=O)[O-], encodes the spatial arrangement of atoms, highlighting the quaternary nitrogen center and the ester linkage.

Table 1: Key Identifiers and Molecular Descriptors

PropertyValueSource
CAS Registry Number178059-69-3
Molecular FormulaC₁₂H₂₃NO₅
Molecular Weight261.31 g/mol
InChI KeyJSVYMTDUAHGQRY-UHFFFAOYSA-M
PubChem CID53425776

Structural Features and Stereochemistry

The molecule adopts a conformation where the quaternary ammonium group (N⁺(CH₃)₃) and the methacryloyl ester (CH₂=C(CH₃)COO-) occupy adjacent positions on the propane backbone. This arrangement creates a dipole moment that enhances solubility in polar solvents while enabling electrostatic interactions with anionic surfaces. The presence of the hydroxyl group at C2 introduces hydrogen-bonding capacity, which influences crystallization behavior and hygroscopicity .

Spectroscopic and Chromatographic Characterization

While experimental spectral data for this specific compound remains limited in public databases, analogues suggest characteristic NMR signals: a singlet at δ 3.2–3.4 ppm for the N⁺(CH₃)₃ group, a doublet of doublets near δ 5.6–6.1 ppm for the methacryloyl vinyl protons, and a broad peak at δ 4.1–4.3 ppm corresponding to the hydroxyl proton . Mass spectrometry would likely show a parent ion at m/z 261.31, with fragmentation patterns dominated by cleavage of the ester and ammonium groups.

Synthesis and Manufacturing

Synthetic Pathways

Industrial production typically involves a three-step sequence:

  • Quaternization: Reaction of 3-chloro-1,2-propanediol with trimethylamine to form 3-chloro-2-hydroxypropyltrimethylammonium chloride.

  • Esterification: Substitution of the chloride group with methacrylic acid via nucleophilic acyl substitution under alkaline conditions.

  • Ion Exchange: Metathesis with sodium acetate to replace the chloride counterion with acetate .

Critical process parameters include maintaining pH < 3 during esterification to prevent premature polymerization of the methacryloyl group and using anhydrous solvents to avoid hydrolysis.

Industrial Production and Purification

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and minimize side reactions. Post-synthesis, the crude product is purified through ion-exchange chromatography followed by fractional crystallization from ethanol/water mixtures. Final purity (>98%) is verified via HPLC using a C18 column and UV detection at 210 nm .

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in water (≥50 g/L at 25°C) due to its ionic nature, with moderate solubility in polar aprotic solvents like DMSO and DMF. It remains stable under inert atmospheres at temperatures below 40°C but undergoes gradual hydrolysis in aqueous media at pH > 8.0, releasing methacrylic acid and the quaternary ammonium diol.

Table 2: Thermal and Solubility Profile

PropertyValueConditions
Melting Point89–92°C (decomposes)Differential Scanning Calorimetry
Water Solubility52 g/L25°C, pH 6.5
LogP (Octanol/Water)-1.3 ± 0.2Calculated

Thermal and Mechanical Behavior

Thermogravimetric analysis (TGA) shows a two-stage decomposition: initial loss of acetate counterion at 150–180°C, followed by breakdown of the quaternary ammonium structure above 250°C. The methacryloyl group polymerizes exothermically at 60–80°C when initiated by AIBN or UV light, forming crosslinked networks with glass transition temperatures (Tg) adjustable via copolymer composition .

Applications and Research Frontiers

Biomedical Engineering

The compound’s dual functionality enables its use as:

  • Antimicrobial Coatings: Cationic quaternary ammonium groups disrupt microbial membranes, while the methacryloyl moiety allows UV-curing onto medical devices.

  • Drug Delivery Systems: Copolymerized with PEG diacrylate to create pH-responsive hydrogels for controlled drug release.

Polymer Science

  • Ion-Exchange Resins: Incorporated into anion-exchange membranes for water purification, demonstrating >90% nitrate removal efficiency in pilot studies .

  • Dental Composites: As a polymerizable ionic monomer, it reduces shrinkage stress in light-cured fillings by 22% compared to Bis-GMA analogues.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator